MST-312

Descripción general

Descripción

MST-312 es un derivado sintético del galato de epigalocatequina, una catequina mayor que se encuentra en el té verde. Es principalmente conocido por su papel como inhibidor de la telomerasa, lo que tiene implicaciones significativas en la investigación y terapia del cáncer. La telomerasa es una enzima que mantiene la longitud de los telómeros, las tapas protectoras en los extremos de los cromosomas, que son cruciales para la replicación celular y la longevidad. Se ha demostrado que this compound inhibe la actividad de la telomerasa, lo que lleva al acortamiento de los telómeros y la subsiguiente senescencia o apoptosis celular, particularmente en las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

MST-312 se sintetiza a través de una serie de reacciones químicas que comienzan con el galato de epigalocatequina. La ruta sintética implica la modificación de la estructura de la catequina para mejorar su actividad inhibitoria de la telomerasa. Las condiciones de reacción específicas, incluidos los solventes, catalizadores y temperaturas, se optimizan para lograr un alto rendimiento y pureza de this compound .

Métodos de producción industrial

Si bien los métodos detallados de producción industrial para this compound no están ampliamente documentados, el proceso probablemente implica la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso de producción incluiría pasos para la purificación y el control de calidad para garantizar que el compuesto cumpla con los estándares requeridos para aplicaciones de investigación y terapéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

MST-312 principalmente experimenta reacciones relacionadas con su función como inhibidor de la telomerasa. Estos incluyen:

Inhibición de la actividad de la telomerasa: This compound se une a la enzima telomerasa, evitando que agregue repeticiones teloméricas a los extremos de los cromosomas.

Inducción de daño del ADN: This compound puede inducir daño del ADN en los telómeros, lo que lleva a la senescencia o apoptosis celular.

Reactivos y condiciones comunes

Las reacciones que involucran this compound generalmente ocurren bajo condiciones fisiológicas, como las que se encuentran en los entornos celulares. Los reactivos comunes incluyen tampones y solventes que mantienen la estabilidad y la actividad de this compound durante los experimentos .

Principales productos formados

El resultado principal de las reacciones de this compound es la inhibición de la actividad de la telomerasa, lo que lleva al acortamiento de los telómeros y la senescencia o apoptosis celular. Este efecto es particularmente significativo en las células cancerosas, donde la actividad de la telomerasa a menudo está regulada positivamente .

Aplicaciones Científicas De Investigación

Cancer Research Applications

MST-312 has shown promising results in various cancer types through multiple studies:

Multiple Myeloma

A clinical study evaluated the efficacy of this compound in patients with multiple myeloma following stem cell transplantation. The treatment group received 100 mg/day of this compound, resulting in significant improvements in progression-free survival compared to the control group. Genetic evaluations indicated a reduction in the expression of pro-inflammatory cytokines such as TNFα and IL-6, suggesting that this compound effectively inhibits telomerase activity in myeloma cells .

Breast Cancer

This compound has been shown to selectively inhibit telomerase activity in breast cancer cell lines, particularly MDA-MB-231. This inhibition leads to DNA damage at telomeres and downregulation of protective proteins like TRF2. Co-treatment with other agents like PARP inhibitors has demonstrated enhanced growth reduction compared to single treatments .

Ependymoma and Other Cancers

In preclinical studies, this compound reduced cell viability and proliferation in primary ependymoma cells. It has also been effective against lung cancer and medullary thyroid cancer, indicating its broad applicability across different malignancies .

Antiviral Applications

Recent studies have highlighted the antiviral properties of this compound, particularly against herpes simplex virus (HSV). Research demonstrated that this compound significantly suppressed HSV replication by inhibiting telomerase activity, suggesting a potential role for telomerase in the viral life cycle. The compound was effective across multiple HSV strains, achieving over a four-log reduction in viral titers at specific concentrations .

Summary of Findings

The following table summarizes key findings related to the applications of this compound across various studies:

Mecanismo De Acción

MST-312 ejerce sus efectos principalmente a través de la inhibición de la actividad de la telomerasa. Se une a la enzima telomerasa, evitando que agregue repeticiones teloméricas a los extremos de los cromosomas. Esta inhibición conduce al acortamiento progresivo de los telómeros, lo que desencadena la senescencia o apoptosis celular. This compound también induce daño del ADN en los telómeros, contribuyendo aún más a sus efectos anticancerígenos .

Comparación Con Compuestos Similares

MST-312 se compara con otros inhibidores de la telomerasa, tales como:

Galato de epigalocatequina: El compuesto principal de this compound, que también inhibe la telomerasa pero con menor potencia.

Imetelstat (GRN163L): Un oligonucleótido conjugado a lípidos que se dirige directamente al componente de ARN de la telomerasa.

Telomestatina: Un compuesto macrocíclico natural que estabiliza las estructuras de cuádruplex G en los telómeros, inhibiendo la actividad de la telomerasa.

This compound es único en su doble inhibición de la telomerasa y la topoisomerasa II del ADN a dosis tóxicas agudas, lo que lo convierte en un potente agente anticancerígeno .

Actividad Biológica

MST-312 is a synthetic telomerase inhibitor derived from epigallocatechin gallate (EGCG), a compound found in green tea. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit telomerase activity and induce cellular apoptosis. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in different cancer types, and potential synergistic effects with other compounds.

This compound primarily functions by inhibiting telomerase, an enzyme that adds telomere repeats to the ends of chromosomes, thereby allowing cancer cells to replicate indefinitely. The inhibition of telomerase leads to telomere shortening, triggering DNA damage responses and ultimately resulting in cell cycle arrest and apoptosis.

- Telomerase Inhibition : Studies have shown that this compound can reduce telomerase activity by over 97% at concentrations as low as 20 μM . This inhibition is crucial as it disrupts the replicative immortality characteristic of cancer cells.

- Induction of DNA Damage : this compound has been observed to induce DNA damage specifically at telomeres, evidenced by increased levels of DNA damage markers such as γH2AX and phosphorylated ATM kinase . This suggests that this compound not only inhibits telomerase but also exacerbates telomere dysfunction.

Efficacy in Cancer Treatment

This compound has demonstrated significant anti-cancer activity across various cell lines and cancer types. The following table summarizes key findings from various studies regarding its efficacy:

Case Studies

- Ovarian Cancer Synergy : A study demonstrated that the combination of this compound with quercetin significantly enhanced apoptosis and reduced colony formation in ovarian cancer cells compared to either agent alone. The combination index ranged from 0.2 to 0.7, indicating strong synergy .

- Long-term Effects in Lung Cancer : Research on lung cancer cells treated with this compound for 12 weeks revealed morphological changes and reduced clonogenic potential, suggesting that prolonged exposure can lead to resistance mechanisms despite initial efficacy .

- Breast Cancer Response : In breast cancer cell lines, this compound treatment resulted in significant reductions in telomerase activity and induced DNA damage, particularly in MDA-MB-231 cells. The combination with PARP inhibitors further enhanced the growth reduction effect .

Propiedades

IUPAC Name |

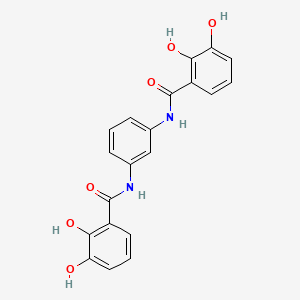

N-[3-[(2,3-dihydroxybenzoyl)amino]phenyl]-2,3-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O6/c23-15-8-2-6-13(17(15)25)19(27)21-11-4-1-5-12(10-11)22-20(28)14-7-3-9-16(24)18(14)26/h1-10,23-26H,(H,21,27)(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQUEZGHEJGPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439103 | |

| Record name | Telomerase Inhibitor IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368449-04-1 | |

| Record name | Telomerase Inhibitor IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-1,3-Phenylenebis-[2,3-dihydroxy-benzamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.